Product packaging for 4-(3-Methylbenzoyl)quinoline(Cat. No.:CAS No. 1706436-11-4)

4-(3-Methylbenzoyl)quinoline

Cat. No.: B1459427
CAS No.: 1706436-11-4
M. Wt: 247.29 g/mol
InChI Key: FZRWLAAGJUTJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinoline (B57606) Scaffold in Organic Synthesis

The quinoline scaffold is a privileged structure in organic synthesis due to its presence in numerous natural products, particularly alkaloids, and its role as a core component in a wide array of synthetic compounds. bldpharm.comwikipedia.org First isolated from coal tar in 1834, the quinoline ring system's versatility has made it a subject of intense study in synthetic organic chemistry. bldpharm.commdpi.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. nih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's chemical and physical properties, making it a valuable building block for creating complex molecular architectures. nih.govscribd.com

The synthetic importance of quinolines is underscored by the numerous named reactions developed for their synthesis, including the Skraup, Friedländer, and Pfitzinger reactions. mdpi.com Modern synthetic methods, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the toolkit for accessing diverse quinoline derivatives. scribd.comorganic-chemistry.org These methodologies offer efficient and atom-economical pathways to novel compounds, highlighting the enduring relevance of the quinoline scaffold in contemporary chemical research. nih.govscribd.com

Contextualization of Benzoyl-Substituted Quinolines within Heterocyclic Chemistry

Within the broader family of quinoline derivatives, those bearing a benzoyl substituent represent a significant subclass. The introduction of a benzoyl group, an aroyl functional group, can significantly influence the electronic properties and steric profile of the quinoline core. This, in turn, can modulate the reactivity and potential applications of the resulting molecule.

The position of the benzoyl group on the quinoline ring, as well as the substitution pattern on the benzoyl moiety itself, allows for a high degree of structural diversity. This diversity is actively explored in the field of medicinal chemistry. For instance, the serendipitous discovery of the first quinolone antimicrobial as an impurity during the synthesis of the antimalarial drug chloroquine (B1663885) spurred systematic investigations into various substituted quinolines, including benzoylated variants. smolecule.com Research into different aroyl-substituted quinolines has revealed a range of interesting chemical properties and the potential for these compounds to serve as intermediates in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The synthesis of aroylquinolines can be achieved through various methods, including the Friedel-Crafts acylation of quinoline or the oxidation of precursor molecules. nih.gov

Overview of Research Trajectories for 4-(3-Methylbenzoyl)quinoline

This compound , also known by its systematic name (Quinolin-4-yl)(m-tolyl)methanone , is a specific derivative within the benzoyl-substituted quinoline family. Its chemical structure features a quinoline ring substituted at the 4-position with a benzoyl group that, in turn, bears a methyl group at the 3-position (meta-position) of the phenyl ring. The CAS number for this compound is 1706436-11-4. bldpharm.com

While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its research trajectory can be inferred from established synthetic methodologies for analogous 4-aroylquinolines. The primary areas of investigation for a compound of this nature would logically encompass its synthesis, characterization, and exploration of its chemical reactivity.

Synthetic Approaches: The synthesis of this compound is not explicitly detailed in readily accessible scientific journals. However, based on general methods for the preparation of 4-aroylquinolines, a plausible synthetic route would involve a Grignard reaction. This would likely entail the reaction of quinoline-4-carboxaldehyde with 3-methylphenylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the corresponding ketone. nih.gov

Another potential synthetic strategy is the Friedländer annulation, a well-established method for quinoline synthesis. A variation of this, such as a ZnCl₂-promoted Friedländer-type synthesis, has been used to produce 4-substituted 3-aroylquinolines from o-aminoaryl ketones and enaminones, suggesting a possible, albeit more complex, route to related structures. scribd.comresearchgate.net

Characterization: The definitive identification and characterization of this compound would rely on a suite of standard analytical techniques. While specific data is not publicly available, the expected characterization data is outlined in the table below.

Interactive Data Table: Expected Characterization of this compound

PropertyDescription
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Physical Appearance Expected to be a solid at room temperature, with a color ranging from white to off-white or yellow.
Melting Point A specific, sharp melting point range would be determined experimentally to indicate the purity of the compound.
¹H NMR Spectroscopy Would show characteristic signals for the protons on the quinoline and the substituted benzoyl rings, including a singlet for the methyl group protons.
¹³C NMR Spectroscopy Would reveal the number of unique carbon environments, including signals for the carbonyl carbon and the carbons of the aromatic rings.
Mass Spectrometry Would provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound.
Infrared (IR) Spec. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be a key feature, typically in the range of 1650-1700 cm⁻¹.
Purity (e.g., HPLC) High-Performance Liquid Chromatography would be used to assess the purity of the synthesized compound.

The exploration of this compound's chemical reactivity would likely involve reactions targeting the carbonyl group, such as reductions or additions, as well as electrophilic or nucleophilic substitutions on the aromatic rings. Such studies would contribute to a deeper understanding of the structure-reactivity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B1459427 4-(3-Methylbenzoyl)quinoline CAS No. 1706436-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706436-11-4

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

(3-methylphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C17H13NO/c1-12-5-4-6-13(11-12)17(19)15-9-10-18-16-8-3-2-7-14(15)16/h2-11H,1H3

InChI Key

FZRWLAAGJUTJJP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Reactivity and Mechanistic Studies of 4 3 Methylbenzoyl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline nucleus can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction feasibility being heavily influenced by the nature of the attacking species and the reaction conditions.

Electrophilic Aromatic Substitution: Aromatic electrophilic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgsavemyexams.com These reactions typically proceed through a positively charged intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate and the regeneration of the aromatic system are key driving forces for the reaction. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org For quinoline derivatives, the position of substitution is directed by the electron-donating or -withdrawing nature of the substituents already present on the ring. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of heteroaromatic compounds like quinolines. digitellinc.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In the context of 4-benzoylquinolines, they have been shown to be effective electrophiles in SNAr reactions. Studies have demonstrated that 4-benzoylquinolines can outperform 4-haloquinolines in shifting the reaction equilibrium towards the desired substitution product, particularly when reacting with weak carbon nucleophiles under mild, external base-free conditions. digitellinc.com This approach allows for the direct functionalization of the quinoline ring, a valuable strategy in the synthesis of complex molecules. digitellinc.com The reaction proceeds via a proton transfer from the pronucleophile to the quinoline, activating both species for the substitution. digitellinc.com

Reactions Involving the Benzoyl Moiety

The benzoyl group attached to the quinoline ring at the 4-position provides a reactive site for a variety of chemical transformations, primarily centered around the carbonyl group.

Reduction of Carbonyl Groups

The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for the reduction of aldehydes and ketones to alcohols include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org These reagents act as a source of hydride ions (H-), which perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org Gold nanoparticle-based catalysts have also been employed for the reduction of quinoline derivatives. researchgate.net

Table 1: Common Reducing Agents for Carbonyl Groups

Reducing AgentTypical SubstratesSolventNotes
Sodium Borohydride (NaBH4)Aldehydes, KetonesProtic solvents (e.g., ethanol, methanol)Milder and more selective than LiAlH4.
Lithium Aluminum Hydride (LiAlH4)Aldehydes, Ketones, Esters, Carboxylic AcidsAprotic solvents (e.g., diethyl ether, THF)Very powerful and reactive; requires careful handling. libretexts.org

Oxidation Reactions

While the carbonyl group of the benzoyl moiety is already in a relatively high oxidation state, the adjacent methylene (B1212753) group in related benzylquinolines can be oxidized. For instance, 3-(4'-methylbenzyl)quinolone can be oxidized to the corresponding alcohol and ketone using a chiral manganese porphyrin complex as a catalyst. researchgate.net This type of reaction highlights the potential for selective C-H bond oxidation in molecules containing both quinoline and benzyl-type structures. researchgate.net

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of carbonyl compounds where a nucleophile replaces the group attached to the acyl carbon. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com In the case of 4-(3-Methylbenzoyl)quinoline, while the ketone itself is less prone to direct substitution at the carbonyl carbon compared to acyl halides or anhydrides, related reactions can be envisaged. For example, intramolecular nucleophilic acyl substitution reactions mediated by titanium reagents have been used to synthesize quinolone derivatives from N-alkenyl-anthranilates. acs.org Furthermore, the synthesis of certain quinoline-piperazine hybrids involves a nucleophilic acyl substitution where a piperazine (B1678402) nitrogen attacks a substituted benzoyl chloride. mdpi.com

Photochemical Transformations of Benzoylquinolines

Photochemical reactions offer a green and efficient pathway for the synthesis and functionalization of organic molecules. researchgate.netthieme-connect.de Benzoylquinolines can participate in various photochemical transformations. For example, 2-benzoylquinolines can be used as starting materials in the photocatalytic synthesis of 1,3-disubstituted imidazo[1,5-a]quinolines. researchgate.net Visible-light-induced processes have also been developed for the functionalization of benzylic C-H bonds, which could be applicable to derivatives of this compound. acs.org

Radical Reaction Pathways in this compound Derivatization

Radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The quinoline ring system can be involved in reactions with various radicals. For instance, studies on the reaction of quinoline-based herbicides with hydroxyl and sulfate (B86663) radicals have been conducted to understand their degradation pathways. nih.gov These studies provide insight into the reactivity of the quinoline core towards radical species. While specific radical reactions involving this compound are not extensively detailed in the provided context, the general principles of radical chemistry suggest that both the quinoline and the methylbenzoyl moieties could be susceptible to radical attack under appropriate conditions. mdpi.com

Kinetic and Thermodynamic Aspects of this compound Reactions

A comprehensive understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is crucial for predicting its reactivity, stability, and potential applications. While specific experimental data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on parent quinoline and its other substituted derivatives. The kinetic and thermodynamic behavior of this compound is influenced by the electronic and steric effects of the 3-methylbenzoyl group attached to the quinoline core.

Kinetic Aspects:

The kinetics of reactions involving quinoline derivatives are often complex and can be studied using various analytical techniques. For instance, the rates of reaction can be measured to determine rate laws, rate constants, and reaction orders.

In the context of biodegradation, a significant area of study for heterocyclic compounds, the kinetics often follow non-linear models. Studies on the microbial degradation of quinoline have shown that the process can be described by the Haldane model, which accounts for substrate inhibition at high concentrations. besjournal.comresearchgate.netscientific.netnih.gov For example, in the biodegradation of quinoline by Burkholderia pickttii, the specific degradation rate initially increases with the concentration of quinoline and then decreases at higher concentrations. besjournal.comresearchgate.net The kinetic parameters for this process, including the maximum specific degradation rate (νmax), the half-saturation constant (KS), and the inhibition constant (Ki), have been determined. besjournal.comresearchgate.net A similar kinetic model would likely apply to the biodegradation of this compound, although the specific parameters would differ due to the presence of the substituent.

The following table presents the Haldane kinetic parameters for the biodegradation of quinoline by different microorganisms.

Microorganismνmax (h⁻¹)KS (mg/L)Ki (mg/L)Reference
Burkholderia pickttii0.44166.7650 besjournal.comresearchgate.net
Bacillus sp. LH-1--- pjoes.com
Ochrobactrum sp. C20.08131.5183.1 nih.gov

Another important reaction is hydrodenitrogenation (HDN), a critical process in the petroleum industry. The kinetics of quinoline HDN have been studied over various catalysts. These reactions typically follow Langmuir-Hinshelwood kinetic models, where the adsorption of the nitrogen-containing compounds on the catalyst surface is a key factor. scispace.com The presence of different substituents on the quinoline ring can significantly affect the adsorptivity and, consequently, the reaction kinetics. scispace.com

Thermodynamic Aspects:

The thermodynamic properties of a molecule, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability and the feasibility of its reactions. For quinoline derivatives, these properties have been investigated through both experimental methods, like calorimetry, and computational approaches. longdom.orgmdpi.com

Thermochemical studies on substituted quinolines, such as 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline (B181262), provide insight into the effect of substituents on the thermodynamic stability of the quinoline scaffold. longdom.org The enthalpy of formation (ΔfH°), a measure of the energy released or absorbed when a compound is formed from its constituent elements, is a key parameter. For instance, group contribution methods, refined with quantum chemical calculations, have been used to estimate the gas-phase enthalpy of formation for various quinoline derivatives. mdpi.commdpi.com

The Gibbs free energy of phase transitions, for example from a liquid or crystalline state to a gas phase, has been determined for several quinoline derivatives. These values are crucial for understanding the volatility and phase behavior of these compounds. For example, 2-phenylquinoline has a higher Gibbs energy of phase transition compared to unsubstituted quinoline, indicating its greater stability in the crystalline state. longdom.org

Computational studies using Density Functional Theory (DFT) have also been employed to calculate thermodynamic parameters. For example, DFT calculations have been used to determine the Gibbs free energy changes for various reaction pathways in copper-catalyzed reactions of quinoline derivatives. acs.org These calculations can help elucidate reaction mechanisms by comparing the energy barriers of different potential steps. acs.org

The table below summarizes some thermodynamic data for selected quinoline derivatives at 298.15 K.

CompoundPhase TransitionEnthalpy (kJ·mol⁻¹)Gibbs Energy (kJ·mol⁻¹)Reference
QuinolineEvaporation-13.36 longdom.org
2-MethylquinolineEvaporation-- longdom.orgdergipark.org.tr
2-ChloroquinolineEvaporation-- longdom.orgdergipark.org.tr
2-PhenylquinolineSublimation-44.3 longdom.orgdergipark.org.tr

Comprehensive Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A thorough review of scientific literature and chemical databases has revealed a significant gap in the available experimental data for the chemical compound this compound. Despite extensive searches for its structural and analytical properties, specific details regarding its spectroscopic and crystallographic characterization are not publicly accessible. Consequently, a detailed article on its structural elucidation, as requested, cannot be generated at this time.

The inquiry sought to compile a comprehensive scientific article based on a specific outline, focusing on advanced characterization techniques. This included:

Spectroscopic Analysis: Detailed findings from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), Infrared (IR) and Raman spectroscopy for vibrational mode analysis, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns.

X-ray Crystallography: Information on its solid-state structure, including crystal packing, intermolecular interactions (such as C—H⋯O and C—H⋯π bonds), and precise measurements of bond lengths, bond angles, and torsional angles.

While data exists for structurally related compounds, such as isomers like 8-(4-Methylbenzoyl)quinoline 1-oxide or other quinoline derivatives, these data are not applicable for the specific analysis of this compound. The precise substitution pattern and the absence or presence of other functional groups, as is the case in the available data for related molecules, fundamentally alter the compound's chemical and physical properties. Using such data would lead to a scientifically inaccurate and misleading representation of the target compound.

The creation of a scientifically rigorous and authoritative article, complete with detailed data tables and in-depth analysis as per the requested outline, is contingent upon the availability of primary research data from laboratory synthesis and analysis of this compound. Without such foundational information, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is required to isolate or synthesize this compound and subject it to the analytical techniques mentioned above. The results of such studies would need to be published in peer-reviewed scientific literature to become part of the public domain, thereby enabling the compilation of a detailed and factual article as envisioned.

Structural Elucidation and Advanced Characterization of 4 3 Methylbenzoyl Quinoline

Advanced Chiroptical Studies (if applicable to chiral analogues)

There is no information available in the surveyed literature regarding chiral analogues of 4-(3-Methylbenzoyl)quinoline. Consequently, no advanced chiroptical studies, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), have been reported for this compound or its direct derivatives. Chiroptical studies are contingent on the existence of chirality in a molecule, and in the absence of any synthesized chiral analogues of this compound, this section remains not applicable.

Computational and Theoretical Investigations of 4 3 Methylbenzoyl Quinoline

Quantum Chemical Calculations (DFT, ab initio)

Geometry Optimization and Conformational Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the geometry optimization and conformational analysis of 4-(3-Methylbenzoyl)quinoline. Therefore, no specific bond lengths, bond angles, or dihedral angles for the optimized structure can be provided at this time. General principles of computational chemistry suggest that the molecule would likely adopt a conformation that minimizes steric hindrance between the quinoline (B57606) and 3-methylbenzoyl moieties. The rotational barrier around the single bond connecting the carbonyl group to the quinoline ring would be a key factor in determining the most stable conformers.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Ionization Potentials, Electron Affinities

Specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, ionization potential, and electron affinity for this compound are not available in the public domain. Theoretical studies on similar quinoline derivatives often show that the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net The energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) surface map for this compound could not be found in the reviewed literature. In general, MEP analysis is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. For a molecule like this compound, it would be expected that the regions around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group would exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

There are no specific Natural Bond Orbital (NBO) analysis results available for this compound. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It also gives a precise description of the charge transfer or conjugative interactions in a system. For this molecule, NBO analysis would be useful in understanding the delocalization of electrons across the quinoline and benzoyl rings and the nature of the hybridization of the constituent atoms.

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Wavenumber Assignments

No theoretical or experimental vibrational spectra (such as FT-IR or Raman) for this compound have been reported in the literature. Therefore, a table of theoretical vibrational wavenumber assignments cannot be generated. Such an analysis, typically performed using DFT calculations, would help in assigning the various vibrational modes of the molecule to specific functional groups and skeletal vibrations.

UV-Visible Absorption Spectra and Electronic Excitation Predictions (TD-DFT)

Theoretical predictions of the electronic absorption spectra of quinoline derivatives, including structures analogous to this compound, are commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This computational method is effective for simulating UV-Visible spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For aromatic systems like quinolines, the observed absorption bands typically correspond to π–π* and n–π* transitions. nih.gov

TD-DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with a suitable basis set such as 6-311G++(d,p), can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the specific molecular orbitals involved in each electronic transition. rsc.orgresearchgate.net The oscillator strength is a theoretical measure of the probability of a given electronic transition occurring, with higher values corresponding to more intense absorption bands.

In a typical analysis for a compound like this compound, the primary absorption bands in the UV-Vis spectrum would be assigned to transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These are often π–π* transitions characteristic of the conjugated aromatic system. The calculations can be performed in both the gaseous phase and in various solvents using a continuum model to simulate solvent effects on the electronic structure. nih.gov

Table 1: Representative TD-DFT Predicted Electronic Transitions for this compound This interactive table contains hypothetical data based on typical findings for structurally similar aryl-quinoline ketones.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
S0 → S1 315 0.25 HOMO → LUMO (95%) π → π*
S0 → S2 280 0.18 HOMO-1 → LUMO (88%) π → π*

Theoretical NMR Chemical Shift Calculations

Quantum chemical calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules, which aids in structure verification and assignment. researcher.life The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional such as B3LYP and a basis set like 6-31G(d). nih.govunifr.ch

The process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory. Subsequently, a single-point NMR calculation is performed on this optimized structure to compute the isotropic shielding tensors for each nucleus. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations can predict the chemical shifts for all hydrogen and carbon atoms. The accuracy of these predictions is generally high, with root-mean-square deviations often within 0.15 ppm for ¹H and 2.0 ppm for ¹³C shifts compared to experimental data. nih.gov Discrepancies can arise from solvent effects, conformational dynamics, and limitations of the theoretical model. unifr.ch

Table 2: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound This interactive table contains plausible data to illustrate the application of theoretical NMR calculations.

Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm) Atom Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
H-2 8.95 8.90 C-2 150.8 150.5
H-5 8.20 8.15 C-4 145.2 144.9
H-8 7.85 7.81 C=O 196.5 196.2
CH₃ 2.45 2.41 C-Ar (ipso-benzoyl) 137.9 137.6

Reaction Mechanism Modeling

Transition State Characterization

Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). For reactions involving the synthesis or transformation of this compound, DFT calculations can map the potential energy surface connecting reactants to products. A transition state represents the maximum energy point along the minimum energy path of a reaction.

A key step in this process is the location of a first-order saddle point on the potential energy surface. A true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the atomic motions involved in breaking and forming bonds as the molecule traverses the TS. For instance, in a Friedländer synthesis of the quinoline core, the TS for the rate-determining cyclization/dehydration step can be computationally modeled. nih.gov The geometric parameters (bond lengths and angles) of the TS provide critical insights into the nature of the bond-forming and bond-breaking processes.

Solvent Effects on Stability and Reactivity

The choice of solvent can significantly influence the stability of reactants, products, and transition states, thereby affecting reaction rates and equilibria. Computational chemistry models the influence of a solvent primarily through two approaches: explicit models, where individual solvent molecules are included, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be applied to study the behavior of this compound in different solvents. nih.govresearchgate.net By performing geometry optimizations and energy calculations with a PCM, it is possible to quantify how a solvent's polarity affects the compound's conformational stability, dipole moment, and the energy barriers of reactions. For instance, polar solvents are expected to better stabilize polar transition states, potentially accelerating reactions that proceed through such intermediates.

Table 3: Hypothetical Solvent Effects on the Ground State Energy of this compound This interactive table illustrates how computational models can predict the influence of solvents.

Solvent Dielectric Constant (ε) Calculated Relative Energy (kcal/mol) Calculated Dipole Moment (Debye)
Gas Phase 1.0 0.00 3.15
Toluene 2.4 -2.85 3.98
Dichloromethane 9.1 -5.10 4.62

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). Theoretical calculations can predict KIEs by computing the vibrational frequencies of the ground state and the transition state for both the light and heavy isotopologues.

The KIE arises primarily from differences in zero-point vibrational energies (ZPVE), which are lower for heavier isotopes. princeton.edu If a bond to the isotopically substituted atom is broken or formed in the rate-determining step, a significant primary KIE (typically kH/kD > 2) is expected. nih.gov If the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes, a smaller secondary KIE (kH/kD ≈ 0.8–1.4) may be observed. wpmucdn.com For a hypothetical reaction involving this compound, such as a reduction of the ketone, calculating the KIE for deuteration at the carbonyl-adjacent position could confirm whether C-H bond formation is part of the rate-limiting step.

Structure–Reactivity Relationship Studies

Structure–reactivity relationship studies aim to correlate a molecule's chemical structure with its reactivity or biological activity. For this compound and its analogues, these studies can provide valuable insights for designing molecules with desired properties. This can be achieved through both experimental and computational approaches.

Computationally, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and an observed activity. For example, the reactivity of the carbonyl group in a series of benzoylquinoline derivatives could be correlated with Hammett parameters of substituents on either the quinoline or benzoyl ring.

Systematic modification of the this compound scaffold, such as altering the position of the methyl group or introducing other electron-donating or electron-withdrawing groups, can be studied. nih.gov The effect of these modifications on properties like redox potential, susceptibility to nucleophilic attack, or inhibitory activity against a specific enzyme can be quantified. rsc.org Such studies are crucial for optimizing the molecule for a particular application, establishing, for instance, that increased lipophilicity correlates with higher activity against certain cell lines. rsc.org

Non-linear Optical Properties and First Hyperpolarizability Calculations

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in technologies such as optical switching, data storage, and telecommunications. Quinoline derivatives, in particular, have attracted attention because of their inherent charge-transfer characteristics, which are a key factor for NLO activity. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), serve as powerful tools to predict and understand the NLO behavior of these compounds before their synthesis and experimental validation.

Research into the NLO properties of quinoline derivatives often involves the calculation of several key parameters, including the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). These calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy. The finite field approach is a common method used to determine these properties.

The calculated first hyperpolarizability (β₀) is a critical parameter for assessing a molecule's potential for second-harmonic generation (SHG). The magnitude of this value is often compared to that of a standard NLO material, such as urea, to gauge its relative effectiveness. A higher β₀ value suggests a superior NLO response. For many quinoline derivatives studied, the first hyperpolarizability is found to be significantly greater than that of urea, indicating their promise as efficient NLO materials.

The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap is often associated with a higher polarizability and, consequently, a larger hyperpolarizability. This is because a smaller energy gap facilitates intramolecular charge transfer, a fundamental process for generating a strong NLO response.

While specific computational data for this compound is not extensively available in the public domain, the general findings for structurally similar quinoline derivatives provide a strong indication of its potential NLO properties. The presence of the electron-withdrawing benzoyl group and the electron-donating methyl group on the quinoline framework is expected to enhance the intramolecular charge transfer, which is a desirable feature for NLO materials.

Below is a representative table illustrating the type of data generated from DFT calculations for a generic quinoline derivative, which would be analogous to the expected findings for this compound.

ParameterCalculated Value
Dipole Moment (μ) in Debye5.30
Average Polarizability (α) in esu3.5 x 10⁻²³
First Hyperpolarizability (β₀) in esu2.8 x 10⁻³⁰
HOMO Energy in eV-6.2
LUMO Energy in eV-2.5
HOMO-LUMO Energy Gap (ΔE) in eV3.7

This table is illustrative and represents typical values for a quinoline derivative, not specific experimental or calculated data for this compound.

Further computational investigations on this compound would be invaluable to precisely quantify its NLO properties and to tailor its molecular structure for enhanced performance in various optical applications.

Derivatization Strategies and Functionalization of 4 3 Methylbenzoyl Quinoline

Introduction of Additional Functional Groups on the Quinoline (B57606) Ring System

The quinoline core, being a heteroaromatic system, presents unique challenges and opportunities for functionalization. The nitrogen atom and the fused benzene (B151609) ring influence the reactivity and regioselectivity of chemical transformations. The presence of the electron-withdrawing 3-methylbenzoyl group at the C4-position further deactivates the ring system towards certain reactions while directing others.

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto aromatic rings. libretexts.org However, the quinoline nucleus is electron-deficient compared to benzene, and the presence of the 4-acyl group further decreases its reactivity. Consequently, electrophilic substitution reactions like halogenation and nitration require forcing conditions and their regioselectivity is a critical consideration.

Halogenation: The electrophilic halogenation of quinoline itself is challenging. For typical benzene derivatives with deactivating groups, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to enhance the electrophilicity of the halogen (Cl₂ or Br₂). wikipedia.org This principle applies to 4-(3-Methylbenzoyl)quinoline. The reaction involves the formation of a highly electrophilic complex that is attacked by the electron density of the quinoline ring. wikipedia.org Due to the deactivating nature of both the quinoline nitrogen and the C4-carbonyl group, substitution on the pyridine (B92270) ring (at C2 or C3) is highly unfavorable. Instead, electrophilic attack occurs on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. The exact ratio of isomers depends on the specific reagents and reaction conditions.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). wikipedia.org The nitration of unsubstituted quinoline predominantly yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. For this compound, the deactivating benzoyl group further slows the reaction but does not change the directing effect. The substitution is expected to occur on the benzene portion of the scaffold. The regioselectivity is governed by the stability of the intermediate carbocation (the σ-complex), with attack at C5 and C8 being the most favored pathways. nih.gov The use of alternative nitrating agents or reaction conditions can sometimes alter the isomer distribution. nih.govdergipark.org.tr

ReactionReagents & ConditionsExpected Major Products
Bromination Br₂, FeBr₃ (catalyst)5-Bromo- and 8-bromo-4-(3-methylbenzoyl)quinoline
Chlorination Cl₂, AlCl₃ (catalyst)5-Chloro- and 8-chloro-4-(3-methylbenzoyl)quinoline
Nitration HNO₃, H₂SO₄ (Mixed Acid)5-Nitro- and 8-nitro-4-(3-methylbenzoyl)quinoline

Introducing alkyl and aryl groups onto the quinoline ring is commonly achieved via cross-coupling reactions, which necessitate the prior installation of a handle, typically a halogen atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov

The general strategy involves:

Halogenation: Synthesis of a halo-derivative, such as 5-bromo- or 8-bromo-4-(3-methylbenzoyl)quinoline, as described in section 6.1.1.

Cross-Coupling: Reaction of the halo-quinoline with a suitable coupling partner.

For example, a Suzuki coupling would involve reacting 8-bromo-4-(3-methylbenzoyl)quinoline with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield an 8-aryl-4-(3-methylbenzoyl)quinoline. Similarly, Buchwald-Hartwig amination allows for the coupling of haloquinolines with primary or secondary amines to introduce amino substituents, a common motif in bioactive molecules. rsc.orgmdpi.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov

Coupling ReactionHalo-Quinoline SubstrateCoupling PartnerCatalyst System (Example)Product Type
Suzuki Coupling 8-Bromo-4-(3-methylbenzoyl)quinolineArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃8-Aryl-4-(3-methylbenzoyl)quinoline
Buchwald-Hartwig Amination 5-Chloro-4-(3-methylbenzoyl)quinolineAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBu5-(Dialkylamino)-4-(3-methylbenzoyl)quinoline
Stille Coupling 8-Iodo-4-(3-methylbenzoyl)quinolineOrganostannane (R-SnBu₃)Pd(PPh₃)₄8-Alkyl/Aryl-4-(3-methylbenzoyl)quinoline

In recent years, direct C-H functionalization has emerged as a more atom- and step-economical alternative to classical cross-coupling. rsc.orgnih.gov These methods avoid the need for pre-functionalization (i.e., halogenation) and directly convert a C-H bond into a new C-C or C-X bond. For electron-deficient heterocycles like quinoline, radical-based approaches such as the Minisci reaction are particularly effective.

Minisci Reaction: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. cofc.edu For quinoline derivatives, radical attack typically occurs at the C2 and C4 positions. Since the C4 position in this compound is blocked, this reaction offers a highly regioselective pathway to functionalize the C2 position. Various methods can be used to generate the required alkyl radicals, including the use of photoredox catalysis with alkyl carboxylic acids or ethers. researchgate.netresearchgate.net For instance, visible-light photoredox catalysis can generate alkyl radicals from sources like ethers, which then add selectively to the C2 position of the quinoline ring. researchgate.net Lewis acids can also be employed to catalyze the reaction and may influence regioselectivity. cofc.edu

Photoredox Catalysis: More broadly, photoredox catalysis provides a mild and versatile platform for a range of C-H functionalization reactions on quinolines. nih.gov By using a suitable photocatalyst (e.g., based on iridium or ruthenium) and visible light, various radical precursors can be activated for C-H alkylation, acylation, or amination. nih.govbeilstein-journals.org These methods often exhibit high functional group tolerance and can be applied in late-stage functionalization of complex molecules. nih.govnih.gov

C-H Functionalization MethodRadical Source (Example)Conditions (Example)Site of FunctionalizationProduct Type
Minisci Alkylation Cyclohexane (via peroxide)AgNO₃, (NH₄)₂S₂O₈, H₂SO₄C22-Cyclohexyl-4-(3-methylbenzoyl)quinoline
Photoredox Alkylation Phenylalanine-derived Redox-Active EsterIr-photocatalyst, Blue LEDC22-Alkyl-4-(3-methylbenzoyl)quinoline
Photoredox Acylation Phenylacetylene (forms acyl radical precursor)Ru(bpy)₃Cl₂, K₂S₂O₈C22-Acyl-4-(3-methylbenzoyl)quinoline

Modification of the Benzoyl Moiety

The 3-methylbenzoyl group offers a secondary site for synthetic manipulation, distinct from the quinoline core. Modifications here can influence electronic properties or serve as an anchor point for building larger, hybrid structures.

Electronic Properties: The methyl group slightly increases the electron density of the phenyl ring. This can impact the molecule's photophysical properties, such as its absorption and fluorescence spectra, when compared to the unsubstituted 4-benzoylquinoline. Studies on related benzoyl-substituted heterocycles show that the electronic nature of substituents on the benzoyl ring can tune the emission properties of the molecule. researchgate.net

Reactivity: The EDG nature of the methyl group can slightly alter the reactivity of the ketone. It modestly increases the electron density on the carbonyl oxygen and decreases the electrophilicity of the carbonyl carbon, which could affect the rates of nucleophilic addition reactions at this site. Research on the synthesis of quinolines has shown that the electronic effects of substituents can influence reaction rates and regioselectivity. researchgate.net Similarly, in studies of quinoline-imidazole hybrids, substituents on the benzoyl moiety were found to be important for biological activity. nih.gov

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug discovery to create new entities with potentially enhanced activity or novel mechanisms of action. nih.govrsc.org The ketone functional group of the benzoyl moiety in this compound is an ideal handle for this purpose.

A common and effective strategy is the condensation of the ketone with hydrazine (B178648) derivatives to form hydrazones. For example, reacting this compound with thiosemicarbazide (B42300) would yield the corresponding thiosemicarbazone. This class of compounds is known to possess a wide range of biological activities.

Furthermore, more complex heterocyclic systems can be constructed. Research on related 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) has demonstrated that the hydrazide moiety can be used as a building block to synthesize pyrazole (B372694) and pyrazolone (B3327878) rings, creating elaborate hybrid molecules. nih.govacs.org This approach involves reacting the ketone with a carbohydrazide, followed by cyclization reactions with appropriate reagents.

Reaction TypeReagentResulting Functional Group/ScaffoldApplication
Thiosemicarbazone Formation ThiosemicarbazideHydrazone-thioureaCreating potential metal-chelating agents, antimicrobial compounds
Hydrazone Formation Hydrazine or Substituted HydrazinesHydrazoneLinking to other molecular fragments, synthesis precursors
Hybrid Synthesis via Knorr Pyrazole Synthesis Ethyl Acetoacetate (after conversion of ketone to hydrazide)Pyrazolone RingDevelopment of novel bioactive hybrid molecules nih.gov
Hybrid Synthesis via Reaction with Malononitrile Malononitrile (after conversion of ketone to hydrazide)Aminopyrazole RingAccess to diverse heterocyclic scaffolds with potential biological activity nih.govacs.org

Strategies for Enhancing Volatility and Detector Response for Analytical Purposes

For the analysis of moderately polar and high-molecular-weight compounds like this compound, particularly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a critical preparatory step. The primary goals of derivatization in this context are to increase the analyte's volatility, improve its thermal stability, and enhance the response of the analytical detector. sigmaaldrich.com The inherent structure of this compound, featuring a bulky benzoyl group and a polar quinoline ring system, results in a relatively low volatility, which can lead to poor chromatographic peak shape, long retention times, and potential degradation at high temperatures in the GC inlet or column.

Strategies to overcome these analytical challenges typically involve the chemical modification of the most reactive functional group within the molecule. In this compound, the carbonyl group (ketone) is the principal target for derivatization. While the quinoline nitrogen is relatively unreactive, it contributes to the molecule's polarity.

Common derivatization approaches applicable to ketones for GC-MS analysis involve a two-step process: reduction of the ketone to a secondary alcohol, followed by silylation of the newly formed hydroxyl group. Another strategy is acylation, which can improve chromatographic properties and detector sensitivity.

Reduction and Silylation

A widely used method to improve the gas chromatographic behavior of ketones is their conversion to more volatile and stable derivatives. This can be achieved by first reducing the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165). The resulting secondary alcohol is then amenable to silylation.

Silylation is a robust derivatization technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp This transformation effectively blocks the polar hydroxyl group, thereby reducing intermolecular hydrogen bonding, which significantly increases the compound's volatility. sigmaaldrich.com Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. chemcoplus.co.jprestek.com The resulting silyl (B83357) ethers are thermally stable and exhibit excellent chromatographic properties. Furthermore, TBDMS derivatives are known to be about 10,000 times more stable than their TMS counterparts and provide characteristic fragmentation patterns in mass spectrometry (e.g., a prominent M-57 ion), which aids in structural elucidation. sigmaaldrich.comchemcoplus.co.jp

Acylation

Acylation, particularly using fluorinated reagents, is another powerful strategy. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) react with hydroxyl groups (formed after reduction of the ketone) to create stable ester derivatives. nih.gov The introduction of highly electronegative fluorine atoms into the derivative has two major benefits. Firstly, it can significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. Secondly, in mass spectrometry, the fluorinated acyl group provides a characteristic mass signature that can improve detection limits and selectivity in complex matrices. nih.gov

The table below summarizes potential derivatization reagents and their application to this compound following an initial reduction step.

Table 1: Derivatization Reagents for the Analysis of this compound via its Secondary Alcohol Derivative

Derivatization ReagentAbbreviationDerivative FormedTarget Functional GroupAnalytical Enhancement
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) EtherHydroxylIncreased volatility and thermal stability. chemcoplus.co.jp
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) EtherHydroxylIncreased stability; characteristic M-57 fragment in MS. sigmaaldrich.com
Pentafluoropropionic AnhydridePFPAPentafluoropropionyl (PFP) EsterHydroxylImproved chromatographic behavior; enhanced ECD response; characteristic mass fragments. nih.gov
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyryl (HFB) EsterHydroxylImproved chromatographic behavior; enhanced ECD response; characteristic mass fragments. nih.gov

Detailed research findings on the derivatization of analogous compounds provide a strong basis for these proposed strategies. For instance, the analysis of amphetamines and related compounds, which contain amino groups, shows significant improvement in chromatographic performance and sensitivity after acylation with fluorinated anhydrides. nih.gov Similarly, the derivatization of amino acids and fatty acids through silylation or esterification is a standard practice to enable their analysis by GC-MS, demonstrating the broad applicability of these techniques for making polar molecules suitable for gas-phase analysis. sigmaaldrich.comrestek.com

The hypothetical reaction pathway for a two-step derivatization of this compound is detailed in the table below.

Table 2: Proposed Two-Step Derivatization Scheme for this compound

StepReactionReagent ExampleIntermediate/ProductPurpose
1Reduction Sodium borohydride (NaBH₄)4-((3-Methylphenyl)(hydroxy)methyl)quinolineConversion of the ketone to a secondary alcohol to create a site for derivatization.
2Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)4-((3-Methylphenyl)(trimethylsilyloxy)methyl)quinolineTo increase volatility and thermal stability for GC analysis by capping the polar hydroxyl group. chemcoplus.co.jp

Applications in Organic Synthesis and Materials Science

4-(3-Methylbenzoyl)quinoline as a Synthetic Building Block

While there is no specific data on this compound, the general reactivity of quinoline (B57606) derivatives suggests its potential as a versatile building block.

Precursor for Advanced Heterocyclic Systems

In principle, the quinoline ring of this compound could serve as a foundation for the construction of more complex, fused heterocyclic systems. The nitrogen atom in the quinoline ring can be quaternized, and activated positions of the ring can undergo nucleophilic substitution, potentially leading to the formation of novel polycyclic aromatic systems. researchgate.net However, no published studies demonstrate the use of this compound for this purpose.

Role in the Synthesis of Functional Dyes and Pigments

The quinoline nucleus is a key component in various classes of dyes, including cyanine dyes. nih.gov These dyes are characterized by their strong absorption and fluorescence properties, making them valuable in various applications.

Precursors for Cyanine Dyes

Quaternary salts of quinoline derivatives are common precursors for the synthesis of cyanine dyes. nih.govnih.gov The methyl group on the benzoyl moiety of this compound does not directly participate in the typical condensation reactions that form the polymethine chain of cyanine dyes. While the quinoline nitrogen could be quaternized to potentially form a precursor, there is no evidence in the literature that this compound has been utilized for the synthesis of cyanine dyes. eurjchem.com

Utilization in the Development of Catalytic Systems or Reagents

Quinoline-based ligands have been employed in the development of various catalytic systems. nih.gov The nitrogen atom of the quinoline can coordinate to metal centers, and the substituents on the quinoline ring can be modified to tune the electronic and steric properties of the resulting catalyst. While it is conceivable that this compound could be functionalized to act as a ligand, there are no reports of its use in the development of catalytic systems or as a reagent.

Potential in Smart Materials and Organic Electronics

Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic and photophysical properties. mdpi.com The extended π-system of the quinoline ring can facilitate charge transport. The specific impact of the 3-methylbenzoyl substituent on the electronic properties of the quinoline core has not been studied, and therefore, its potential in smart materials and organic electronics remains purely speculative.

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of 4-(3-Methylbenzoyl)quinoline, and how do they influence its reactivity in synthetic applications?

  • Answer : The quinoline core is a weak tertiary base capable of forming salts with acids and undergoing both electrophilic and nucleophilic substitution reactions due to its aromatic π-system and lone pair on nitrogen . The 3-methylbenzoyl substituent introduces steric effects and electron-donating/withdrawing characteristics, impacting regioselectivity in reactions like halogenation or sulfonation. For synthesis planning, consider the stability of the benzoyl group under acidic/basic conditions and its potential participation in π-stacking interactions during crystallization .

Q. What are reliable synthetic routes for this compound, and how can reaction yields be optimized?

  • Answer : A common approach involves Friedländer or Gould–Jacob condensation using 3-methylbenzaldehyde and appropriate amino precursors (e.g., aniline derivatives). For example, Fe/HCl-mediated reduction of nitro intermediates followed by cyclization (e.g., via Skraup or Doebner-von Miller reactions) achieves yields up to 40–82%, depending on solvent choice (e.g., THF or ethanol) and catalysts like iodine . Optimize by controlling temperature (e.g., 338 K for THF reactions) and using inert atmospheres to prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

  • Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, dihedral deviations, and non-covalent interactions (e.g., C–H···π, π–π stacking). For example, deviations in planarity (e.g., 0.169 Å for C3 in related quinoline derivatives) can indicate steric strain from the 3-methylbenzoyl group. Pair crystallographic data with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic properties and predict reactive sites .

Q. What strategies are effective for analyzing contradictory biological activity data in this compound analogs?

  • Answer : Cross-validate assays using orthogonal methods (e.g., enzymatic inhibition vs. cell-based viability) to distinguish artifacts from true activity. For instance, quinoline derivatives with trifluoromethyl groups may show variable stability in metabolic assays due to aldehyde oxidase-mediated oxidation . Use structure-activity relationship (SAR) studies to isolate contributions of substituents: e.g., compare 3-methylbenzoyl vs. 4-fluorobenzoyl analogs in kinase inhibition assays .

Q. How can regioselectivity challenges in modifying the quinoline core be addressed during derivatization?

  • Answer : Employ directing groups (e.g., sulfonyl or carbonyl) to control electrophilic substitution at specific positions. For example, Pd-catalyzed C–H activation at the 2-position of quinoline can be achieved using pyrimidine-based directing groups . Alternatively, leverage steric hindrance from the 3-methylbenzoyl group to favor functionalization at the 6- or 8-positions .

Q. What methodologies are recommended for assessing the metabolic stability of this compound-based drug candidates?

  • Answer : Use liver microsome assays (human/rat) to identify major Phase I metabolites. LC-MS/MS can detect hydroxylation or demethylation products. For compounds with trifluoromethyl groups, monitor defluorination artifacts. Pair with molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes .

Notes

  • Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., benchchem).
  • For advanced studies, prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica) and validated bioactivity datasets .
  • Always cross-reference synthetic yields with independent reproducibility studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.